molecular formula C8H8KNO5 B13385648 Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13385648
M. Wt: 237.25 g/mol
InChI Key: ABVRVIZBZKUTMK-UHFFFAOYSA-M
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Description

Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as potassium clavulanate, is a potassium salt of clavulanic acid. This compound is a β-lactamase inhibitor, which means it can inhibit the action of β-lactamase enzymes produced by bacteria. These enzymes typically confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, potassium clavulanate enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium clavulanate is synthesized through the fermentation of the bacterium Streptomyces clavuligerus. The fermentation broth is then subjected to a series of purification steps to isolate clavulanic acid. This acid is subsequently converted to its potassium salt form through neutralization with potassium hydroxide .

Industrial Production Methods

Industrial production of potassium clavulanate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of clavulanic acid. After fermentation, the broth undergoes filtration, extraction, and crystallization to obtain pure potassium clavulanate .

Chemical Reactions Analysis

Types of Reactions

Potassium clavulanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Potassium clavulanate exerts its effects by binding to the active site of β-lactamase enzymes, forming an irreversible complex. This inhibits the enzyme’s activity, preventing the hydrolysis of β-lactam antibiotics. The molecular targets include various β-lactamase enzymes produced by both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVRVIZBZKUTMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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